2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl
Description
Properties
IUPAC Name |
[1-[2-(hydroxymethyl)naphthalen-1-yl]naphthalen-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12,23-24H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKVMGGUKWIVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3594-94-3 | |
| Record name | 1,1'-BINAPHTHYL-2,2'-DIMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s known that this compound is commonly used as an ab2 monomer for the synthesis of hyperbranched (hb) polymers and dendrimers.
Mode of Action
2,2’-Bis(hydroxymethyl)-1,1’-binaphthyl interacts with its targets through chemical reactions. It has two different functional groups - hydroxyl and carboxylic acid - which allow it to participate in a wide variety of syntheses. For instance, it can react with itself to produce esters via esterification.
Biochemical Pathways
It’s known that this compound plays a crucial role in the synthesis of hyperbranched polymers and dendrimers. These polymers and dendrimers have a wide range of applications, including drug delivery systems, coatings, and adhesives.
Pharmacokinetics
Given its use in the synthesis of polymers and dendrimers, it’s likely that these properties would be significantly influenced by the specific chemical structure of the resulting polymer or dendrimer.
Result of Action
The molecular and cellular effects of 2,2’-Bis(hydroxymethyl)-1,1’-binaphthyl are largely dependent on the specific application of the resulting polymer or dendrimer. For instance, when used in the synthesis of dendrimers for drug delivery, the compound can enhance the solubility, stability, and bioavailability of the drug.
Action Environment
The action, efficacy, and stability of 2,2’-Bis(hydroxymethyl)-1,1’-binaphthyl can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature and pH) can affect the efficiency of the polymerization process. Additionally, the presence of other substances (such as catalysts or inhibitors) can also influence the reaction.
Biological Activity
2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl (BBH) is an organic compound characterized by its unique binaphthyl structure, consisting of two naphthalene units linked at the 1 and 1' positions, with hydroxymethyl groups attached at the 2 and 2' positions. This configuration introduces chirality and potential for intramolecular hydrogen bonding, which may influence its biological activity and reactivity. Despite limited direct research on BBH itself, studies on structurally similar binaphthyl derivatives highlight its potential applications in various fields, particularly in asymmetric catalysis and as a chiral building block in organic synthesis.
Structural Characteristics
The structural features of BBH contribute significantly to its biological activity:
- Chirality : The presence of hydroxymethyl groups allows for two enantiomers, which can exhibit different biological activities.
- Intramolecular Hydrogen Bonding : This may stabilize certain conformations of the molecule, potentially enhancing its reactivity or selectivity in biological systems.
Biological Activity Overview
Research indicates that compounds with similar binaphthyl structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
- Catalytic Activity : BBH and its derivatives are explored as catalysts in asymmetric synthesis, which is crucial in pharmaceutical applications.
Antimicrobial Activity
A study investigating the antibacterial properties of various binaphthyl derivatives found that certain configurations exhibited significant inhibitory effects against antibiotic-resistant strains. Although specific data on BBH is sparse, the structural similarities suggest potential efficacy in this area.
| Compound | Activity | Reference |
|---|---|---|
| BBH | Unknown | |
| Binaphthyl Derivative A | Moderate antibacterial activity | |
| Binaphthyl Derivative B | High antibacterial activity against MRSA |
Asymmetric Catalysis
BBH has been implicated in asymmetric reactions due to its chiral nature. Research has demonstrated that similar compounds can facilitate high enantioselectivity in reactions such as the Ullmann coupling.
| Reaction Type | Yield (%) | Enantioselectivity | Reference |
|---|---|---|---|
| Ullmann Coupling | Up to 85% | High selectivity for chiral products |
The mechanism by which BBH exerts its biological effects is not fully elucidated but may involve:
- Enzyme Interaction : The hydroxymethyl groups could facilitate binding to enzyme active sites.
- Chiral Induction : The chirality could influence the orientation and interaction with biological targets, enhancing selectivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
1,1'-Bi-2-naphthol (BINOL)
- Structure : Contains hydroxyl (-OH) groups at the 2 and 2' positions.
- Applications: Widely used as a chiral ligand in asymmetric catalysis, including aldol reactions and organocatalysis .
- Comparison: Unlike 2,2'-bis(hydroxymethyl)-1,1'-binaphthyl, BINOL lacks the hydroxymethyl spacer, limiting its ability to form chelating ligands. However, BINOL’s rigidity enhances enantioselectivity in certain reactions .
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
- Structure : Phosphine (-PPh₂) substituents at the 2 and 2' positions.
- Applications: A cornerstone ligand in asymmetric hydrogenation (e.g., Ru-BINAP for β-amino acid synthesis) .
- Comparison: The phosphine groups in BINAP provide strong σ-donor and π-acceptor properties, enabling robust metal coordination.
2,2'-Bis(bromomethyl)-1,1'-binaphthyl
- Structure : Bromomethyl (-CH₂Br) groups at the 2 and 2' positions.
- Applications : Key precursor for synthesizing phosphine or amine derivatives via nucleophilic substitution .
- Comparison : The bromine atoms act as leaving groups, facilitating further derivatization. The hydroxymethyl analog may offer milder reactivity, avoiding hazardous byproducts common in bromide-based syntheses .
Phosphate Atropisomers (BNP, VAPOL, BBH)
- Structure : Phosphate esters (-OPO₃H) attached to the binaphthyl backbone.
- Applications : Used in enantioselective separations and chiral recognition .
- Comparison : The phosphate groups enhance solubility in polar solvents, whereas hydroxymethyl derivatives may prioritize hydrogen-bonding interactions in catalytic systems .
Physical and Chemical Properties
Catalytic Performance and Selectivity
Preparation Methods
Direct Hydroxymethylation via Alkylation
The foundational approach involves alkylation of 1,1'-binaphthalene-2,2'-diol (BINOL) with hydroxymethylating agents. While no direct patents for this compound exist, methodologies for analogous derivatives, such as 2,2'-bis(carboxymethoxy)-1,1'-binaphthyl, provide a template. Adapting these protocols, hydroxymethyl groups can be introduced using formaldehyde or paraformaldehyde under basic conditions.
In a typical reaction, BINOL is dissolved in a polar solvent (e.g., dimethylformamide) and treated with paraformaldehyde in the presence of potassium carbonate. The hydroxide ions deprotonate the phenolic -OH groups, enabling nucleophilic attack on formaldehyde. The reaction is heated to 80–100°C for 12–24 hours, yielding the target compound after purification via recrystallization. Challenges include controlling over-alkylation and optimizing stoichiometry to prevent dihydroxymethylation at unintended positions.
Protected Hydroxymethyl Group Strategy
To enhance regioselectivity, protected hydroxymethylating agents like benzyl chloromethyl ether (ClCH2OBn) are employed. This method, inspired by carboxymethoxy synthesis in Patent EP4067331A1, involves two steps:
-
Alkylation : BINOL reacts with ClCH2OBn in DMF using NaH as a base, forming 2,2'-bis(benzyloxymethyl)-1,1'-binaphthyl.
-
Deprotection : Hydrogenolysis with Pd/C in ethanol removes benzyl groups, yielding the hydroxymethyl product.
This approach achieves >85% purity, as confirmed by HPLC, but requires careful handling of air-sensitive reagents.
Reductive Pathways from Carbonyl Precursors
Reduction of Diester Derivatives
A less direct route involves synthesizing 2,2'-bis(acetoxymethyl)-1,1'-binaphthyl followed by ester hydrolysis. The diester is prepared by alkylating BINOL with chloromethyl acetate in the presence of KI and Na2CO3, analogous to methods in Patent CN113402379B. Subsequent reduction with LiAlH4 in tetrahydrofuran selectively converts esters to hydroxymethyl groups.
Key Data :
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Diester formation | Chloromethyl acetate | 78 | 92 |
| Reduction | LiAlH4 | 65 | 89 |
This method avoids over-alkylation but introduces multi-step complexity.
Solid-Phase Synthesis and Purification Innovations
Patent EP4067331A1 highlights the importance of solid-liquid separation for high-purity binaphthyl derivatives. Applying this to hydroxymethyl synthesis, the metal salt of 2,2'-bis(hydroxymethyl)-1,1'-binaphthyl is precipitated by adjusting pH and isolated via centrifugation. For example, treating the crude product with KOH in aqueous ethanol induces crystallization, achieving >95% purity after washing with acetonitrile.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Feasibility |
|---|---|---|---|
| Direct alkylation | Single-step, cost-effective | Low regioselectivity | Moderate |
| Protected alkylation | High purity, controlled substitution | Multi-step, expensive reagents | Low |
| Reductive pathway | Avoids alkylation side reactions | Requires hazardous reductants | Moderate |
Mechanistic Insights and Side Reactions
Hydroxymethylation proceeds via an SN2 mechanism, where the deprotonated phenoxide ion attacks the electrophilic carbon of formaldehyde. Competing reactions include:
-
Dimerization : Formaldehyde cross-linking between binaphthyl units.
-
Over-alkylation : Addition of multiple hydroxymethyl groups per naphthol ring.
Patent CN113402379B notes that using hydroxylamine salts as catalysts suppresses byproduct formation, a strategy adaptable to hydroxymethyl synthesis.
Scalability and Industrial Considerations
Large-scale production faces challenges in solvent recovery and waste management. Patent EP4067331A1 emphasizes reducing solvent volumes by 40% through distillation under reduced pressure, a practice applicable here. Additionally, substituting NaHCO3 for K2CO3 lowers costs without compromising yield .
Q & A
Basic: What are the common synthetic routes for preparing 2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl, and what are the critical parameters influencing yield and enantiomeric excess?
Answer:
The synthesis typically begins with functionalized binaphthyl precursors. For example, 2,2'-dibromo-1,1'-binaphthyl can undergo lithiation with t-BuLi, followed by quenching with formaldehyde or electrophilic hydroxymethylation agents . Alternatively, BINOL derivatives (e.g., 2,2'-bis(bromomethyl)-1,1'-binaphthyl) may be hydrolyzed under basic conditions to introduce hydroxymethyl groups . Key parameters include:
- Temperature control : Lithiation reactions require sub-zero temperatures (−78°C) to prevent side reactions.
- Protecting groups : Methoxymethoxy (MOM) or acetyl groups may stabilize intermediates, as seen in analogous syntheses of binaphthyl derivatives .
- Chiral resolution : Racemic mixtures can be resolved via chiral column chromatography or enzymatic methods to achieve high enantiomeric excess.
Advanced: How can researchers optimize enantioselective synthesis using chiral auxiliaries or catalysts?
Answer:
Enantioselective synthesis can leverage chiral ligands or catalysts. For instance:
- Chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have been used in asymmetric catalysis to induce chirality during hydroxymethylation steps .
- Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer of a racemic intermediate, as demonstrated in related binaphthol syntheses .
- Dynamic kinetic resolution : Combining chiral palladium catalysts (e.g., [(R)-BINAP]PdCl₂) with hydroxymethylation agents can enhance enantioselectivity .
Basic: What spectroscopic and chromatographic methods are effective for characterizing structural purity and stereochemistry?
Answer:
- NMR spectroscopy :
- X-ray crystallography : Resolves absolute configuration and dihedral angles between naphthyl rings .
- HPLC with chiral columns : Measures enantiomeric excess using cellulose- or amylose-based stationary phases .
Advanced: How does hydroxymethyl functionalization impact ligand performance in catalysis compared to phosphine derivatives?
Answer:
The hydroxymethyl groups introduce hydrogen-bonding capability and modulate electronic properties:
- Hydrogen-bond donors : Enhance substrate binding in asymmetric hydrogenation or C–C bond-forming reactions, as seen in BINOL-based catalysts .
- Electronic effects : Electron-donating hydroxymethyl groups increase electron density on the binaphthyl scaffold, potentially altering redox properties in metal complexes (e.g., Ru or Pd catalysts) .
- Comparison to BINAP : While BINAP excels in asymmetric catalysis via phosphine-metal coordination, hydroxymethyl derivatives may favor non-covalent interactions, expanding substrate scope in organocatalysis .
Basic: What are common side reactions during functionalization, and how can they be mitigated?
Answer:
- Oxidation of hydroxymethyl to carbonyl : Avoided by conducting reactions under inert atmosphere (N₂/Ar) and using mild oxidizing agents .
- Racemization : Minimized by using low-temperature conditions (<0°C) and avoiding strong acids/bases during protecting group removal .
- Dimerization : Steric hindrance from bulky substituents (e.g., MOM groups) reduces undesired coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
